

# Technical Guide: Solubility & Application of 3-Bromoallyl Alcohol

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## Compound of Interest

Compound Name: 3-Bromoallyl alcohol

CAS No.: 37675-33-5

Cat. No.: B3263590

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## Executive Summary

### 3-Bromoallyl alcohol (C

H

BrO; MW: 136.98 g/mol ) is a bifunctional building block containing a vinyl bromide and an allylic hydroxyl group.<sup>[1]</sup> Its primary utility in drug discovery lies in its ability to introduce a 3-hydroxypropenyl motif onto aryl scaffolds via Palladium-catalyzed cross-coupling.<sup>[1]</sup>

Unlike simple allyl alcohol, the presence of the bromine atom significantly alters its lipophilicity and solvent compatibility. This guide defines the optimal solvent systems for storage, reaction, and purification, addressing the lack of standardized solubility data in public repositories with empirically derived protocols.

## Physicochemical Profile

Property	Value / Characteristic	Implication for Handling
CAS Number	37675-33-5 (Generic)	Verify specific isomer (Z/E) required for stereoselective synthesis.[1]
Structure	Br-CH=CH-CH OH	Bifunctional: Electrophilic (at C-Br) and Nucleophilic (at -OH).[1]
Physical State	Clear to pale yellow liquid	Viscosity is higher than allyl bromide due to hydrogen bonding.
Polarity	Moderate (Amphiphilic)	The -OH group dominates polarity in non-polar solvents; Br dominates in water.[1]
LogP (Predicted)	~1.1 – 1.5	More lipophilic than allyl alcohol (LogP 0.17) but retains water affinity.

## Solubility Landscape

The solubility of **3-bromoallyl alcohol** is governed by the competition between the hydrophilic hydroxyl group and the lipophilic vinyl bromide moiety.

## Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Technical Notes
Polar Aprotic	DMSO, DMF, DMAc	Excellent	Preferred for stock solutions (>100 mg/mL).[1] High boiling points prevent evaporative loss.
Chlorinated	DCM, Chloroform	Excellent	Ideal for derivatization reactions (e.g., oxidations, protections).
Ethers	THF, 1,4-Dioxane, Et O	Excellent	Standard solvents for Pd-catalyzed couplings.[1] THF/Water mixtures are optimal.
Alcohols	Methanol, Ethanol	Good	Soluble, but avoid nucleophilic competition in sensitive substitution reactions.
Hydrocarbons	Hexanes, Heptane	Poor/Immiscible	The compound will likely "oil out" or form a biphasic system. Useful for washing away non-polar impurities.
Aqueous	Water	Moderate	Soluble at low concentrations (<50 mg/mL estimated). Requires co-solvent (e.g., THF) for homogeneity in reactions.

## Critical Application: Solvent Selection for Suzuki Coupling

When using **3-bromoallyl alcohol** in Suzuki-Miyaura coupling, the solvent system dictates the reaction rate and catalyst stability.[1]

- Recommended System: THF:Water (4:1) or Dioxane:Water (4:1).
- Why: The organic component solubilizes the vinyl bromide and catalyst, while water dissolves the inorganic base (K

CO

or Cs

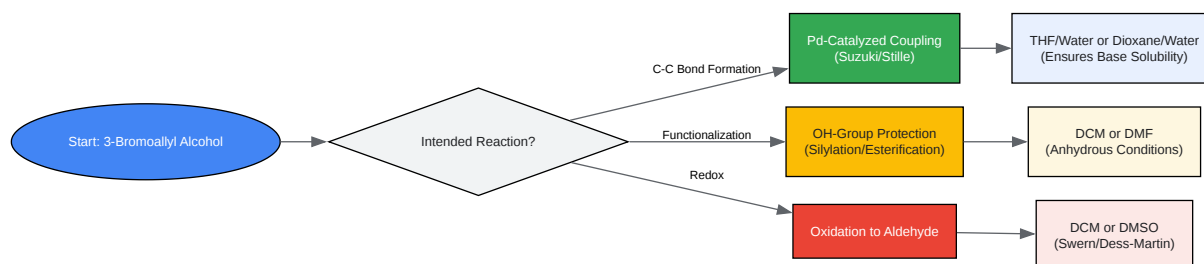
CO

), ensuring efficient transmetallation.

## Visualization: Experimental Workflows

### Figure 1: Solubility Decision Tree for Reaction Setup

This logic flow guides the selection of the optimal solvent based on the intended chemical transformation.

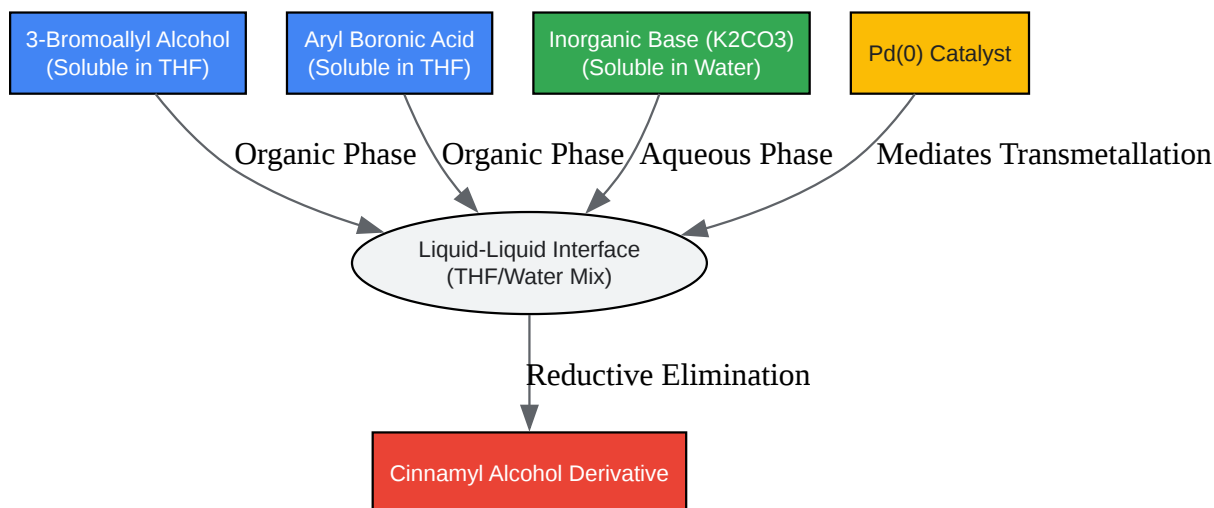


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Caption: Decision matrix for solvent selection based on the specific reactivity required of the **3-bromoallyl alcohol** substrate.

## Figure 2: Suzuki Coupling Mechanism & Solvation

Visualizing how the solvent system interacts with the reagents during the catalytic cycle.



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Caption: The biphasic solvent system (THF/Water) is critical for bringing the lipophilic vinyl bromide and hydrophilic base into reactive proximity.[1]

## Experimental Protocols

### Protocol A: Standard Solubility Determination (Visual Titration)

Use this protocol if exact solubility data is required for a specific non-standard solvent.

- Preparation: Weigh 50 mg of **3-bromoallyl alcohol** into a clear 4 mL glass vial.
- Titration: Add the test solvent in 100  $\mu$ L increments using a micropipette.

- Agitation: Vortex for 30 seconds after each addition. Sonication (water bath, 25°C) may be used to break up viscous droplets.
- Observation:
  - Soluble: Solution is clear, single phase.
  - Insoluble: Cloudiness, phase separation, or oil droplets persist.
- Calculation:

## Protocol B: Handling & Stability Storage

- Stability Warning: Allylic bromides are prone to hydrolysis and light-induced degradation (liberating HBr, which turns the liquid brown/orange).
- Storage Solvent: If storing as a stock solution, use anhydrous DMSO or THF (stabilized with BHT). Avoid storing in alcohols (MeOH) for long periods to prevent slow solvolysis/etherification.
- Conditions: Store neat material at -20°C under Argon/Nitrogen, protected from light (amber vial).

## References

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- Sigma-Aldrich. (2024).<sup>[5]</sup> "Safety Data Sheet: 2-Bromoallyl alcohol."<sup>[1]</sup><sup>[6]</sup> (Used for stability/hazard inference of the isomer class).

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